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  • Product: (5-(Methoxymethyl)oxazol-4-yl)methanamine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, predicted physicochemical properties, and potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, predicted physicochemical properties, and potential applications of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine. The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis and potential utility of this specific oxazole derivative.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1][3] The unique electronic properties and conformational rigidity of the oxazole ring make it a valuable component in the design of novel therapeutic agents.[4][5] Oxazole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[6]

The subject of this guide, 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine, is a substituted oxazole with functional groups that offer potential for further chemical modification and interaction with biological systems. The primary amine provides a site for amide bond formation or other derivatizations, while the methoxymethyl group can influence solubility and metabolic stability.

Proposed Synthesis of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine

A plausible and efficient synthetic route for the preparation of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine can be envisioned utilizing the van Leusen oxazole synthesis.[6][7] This well-established reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.

Experimental Protocol:

Step 1: Synthesis of 2-(methoxy)acetaldehyde (Intermediate 1)

  • To a solution of methoxyacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to yield 2-(methoxy)acetaldehyde.

Causality: The reduction of the carboxylic acid to the corresponding aldehyde is a crucial first step. Borane is a selective reducing agent for this transformation. Anhydrous conditions are necessary to prevent the quenching of the borane reagent.

Step 2: Synthesis of 5-(methoxymethyl)-1,3-oxazole (Intermediate 2)

  • To a solution of 2-(methoxy)acetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in anhydrous methanol, add potassium carbonate (K2CO3, 2.0 eq) portion-wise at room temperature.[6][8]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(methoxymethyl)-1,3-oxazole.

Causality: The van Leusen reaction provides a direct method for the construction of the oxazole ring. Potassium carbonate acts as the base to deprotonate the TosMIC, initiating the cycloaddition cascade. Methanol serves as a suitable polar protic solvent for this reaction.

Step 3: Formylation of 5-(methoxymethyl)-1,3-oxazole (Intermediate 3)

  • To a solution of 5-(methoxymethyl)-1,3-oxazole (1.0 eq) in a 1:1 mixture of acetic anhydride and formic acid at 0 °C, add the mixture dropwise to a pre-cooled flask.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde.

Causality: Electrophilic formylation of the oxazole ring is expected to occur at the C4 position.[1][2] Acetic anhydride and formic acid generate the Vilsmeier-Haack type reagent in situ for the formylation.

Step 4: Synthesis of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine

  • To a solution of 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH3CN, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous solution basic (pH > 10) with the addition of 2M sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine.

Causality: Reductive amination is a standard method to convert an aldehyde to a primary amine. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine.

Synthetic Workflow Diagram:

Synthesis_Workflow A Methoxyacetic Acid B 2-(methoxy)acetaldehyde (Intermediate 1) A->B BH3·SMe2 THF C 5-(methoxymethyl)-1,3-oxazole (Intermediate 2) B->C TosMIC, K2CO3 Methanol, Reflux D 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde (Intermediate 3) C->D Ac2O, HCOOH E 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine (Final Product) D->E NH4OAc, NaBH3CN Methanol

Caption: Proposed synthetic route for 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point > 200 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (amine) ~8.5 - 9.5
LogP ~0.5 - 1.5

Potential Applications in Drug Discovery

The structural features of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine suggest its potential as a versatile building block in drug discovery and development. The oxazole core is a privileged scaffold in medicinal chemistry, and the primary amine and methoxymethyl substituents offer opportunities for library synthesis and structure-activity relationship (SAR) studies.[4]

Potential Therapeutic Areas:

  • Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity.[15][16] The primary amine of the target molecule could be functionalized to introduce pharmacophores that target specific kinases or other proteins implicated in cancer progression.

  • Antimicrobial Agents: The thiazole ring, structurally related to the oxazole ring, is a key component of many antimicrobial drugs.[17] Derivatives of 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

  • Neurological Disorders: Substituted oxazoles have been explored for their potential in treating neurological disorders. The ability to modify the primary amine allows for the introduction of moieties that can modulate neurotransmitter receptors or enzymes.

  • Anti-inflammatory Agents: The oxazole nucleus is present in some anti-inflammatory drugs.[1] The target compound could serve as a starting point for the development of novel anti-inflammatory agents by derivatizing the amine to interact with targets like cyclooxygenase (COX) or lipoxygenase (LOX).

Potential Biological Pathway Interaction:

Biological_Pathway Molecule 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine Derivative Target Protein Kinase (e.g., in cancer cell) Molecule->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation ATP ATP ATP->Target PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a derivative of the title compound.

Conclusion

1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine represents a promising, yet underexplored, chemical entity. This guide provides a feasible synthetic pathway, predicted physicochemical properties, and highlights its potential as a valuable scaffold in medicinal chemistry. The versatility of the oxazole ring, combined with the reactive handles of the methoxymethyl and aminomethyl substituents, makes this compound an attractive starting point for the development of novel therapeutic agents across various disease areas. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023).
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.).
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine - Sigma-Aldrich. (n.d.).
  • 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine - CymitQuimica. (n.d.).
  • Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction
  • Supplementary Inform
  • Supporting Inform
  • [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride - Accela ChemBio Inc. (n.d.).
  • 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine - BroadPharm. (n.d.).
  • (PDF) 1-[5-(4-Tolyl)
  • 1-(5-ethyl-1,2-oxazol-4-yl)-N-methoxymethanamine - PubChem. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).
  • [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine - PubChem. (n.d.).
  • Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Supporting Information for Angew. Chem. Int. Ed. 200461327 © Wiley-VCH 2004. (n.d.).
  • Synthetic approaches for oxazole derivatives: A review - ResearchG
  • ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV)
  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine - PubChem. (n.d.).
  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.).
  • Synthesis and antitumor evaluation of 5-(benzo[d][1][3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (2016). Med. Chem. Commun., 7, 1768-1774.

  • Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.
  • 1-[5-(Methoxymethyl)
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. (2023).
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. (2024).
  • (PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)

Sources

Exploratory

Molecular weight and logP of (5-(Methoxymethyl)oxazol-4-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (5-(Methoxymethyl)oxazol-4-yl)methanamine: Molecular Weight and Lipophilicity (logP) Abstract This technical guide provides a focused analysis of two criti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (5-(Methoxymethyl)oxazol-4-yl)methanamine: Molecular Weight and Lipophilicity (logP)

Abstract

This technical guide provides a focused analysis of two critical physicochemical properties—Molecular Weight and the Partition Coefficient (logP)—for the heterocyclic compound (5-(Methoxymethyl)oxazol-4-yl)methanamine. Intended for researchers in medicinal chemistry and drug development, this document moves beyond a simple datasheet to offer a comprehensive overview of the theoretical basis, computational estimation, and experimental determination of these parameters. We detail the causality behind methodological choices, present step-by-step protocols for robust experimental validation, and contextualize the importance of these properties in early-stage drug discovery.

Introduction: The Role of Foundational Physicochemical Properties

(5-(Methoxymethyl)oxazol-4-yl)methanamine is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Understanding the fundamental physicochemical properties of such novel building blocks is a prerequisite for rational drug design. Molecular weight and lipophilicity are cornerstones of this characterization, profoundly influencing a compound's solubility, permeability, metabolism, and overall pharmacokinetic profile.

Lipophilicity, often quantified as the logarithm of the n-octanol/water partition coefficient (logP), is a critical predictor of a molecule's "drug-likeness" and is a key component of frameworks like Lipinski's Rule of Five.[1] This guide provides both the calculated values for (5-(Methoxymethyl)oxazol-4-yl)methanamine and the robust methodologies required to determine them empirically.

Compound Identification and Core Properties

The initial step in any rigorous analysis is the unambiguous identification of the molecule .

  • Chemical Name: (5-(Methoxymethyl)oxazol-4-yl)methanamine

  • Molecular Formula: C₆H₁₀N₂O₂

  • Chemical Structure:

    
    
    

A summary of the core physicochemical properties is presented below.

PropertyValueSource / Method
Molecular Formula C₆H₁₀N₂O₂-
Molecular Weight (MW) 142.16 g/mol Calculated
Predicted XlogP ~ -0.8 to -1.0Estimated based on structurally similar compounds[2]

Methodologies for Molecular Weight Determination

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. While this theoretical value is precise, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for this purpose.[3][4][5]

Workflow for Molecular Weight Verification via Mass Spectrometry

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolve sample (1 mg/mL) in appropriate solvent (e.g., Methanol/Water) infusion Direct infusion or LC-MS injection prep->infusion Introduce sample ionization Ionization Source (e.g., ESI) infusion->ionization Create ions analyzer Mass Analyzer (e.g., TOF, Quadrupole) ionization->analyzer Separate by m/z detector Detector analyzer->detector Detect ions spectrum Generate Mass Spectrum (Intensity vs. m/z) detector->spectrum Generate data peak_id Identify Molecular Ion Peak ([M+H]⁺ at ~143.08 m/z) spectrum->peak_id comparison Compare experimental m/z with theoretical exact mass peak_id->comparison

Caption: Workflow for MW verification by Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Standard Preparation: Prepare a stock solution of the reference compound (if available) at 1 mg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve the synthesized (5-(Methoxymethyl)oxazol-4-yl)methanamine to a concentration of approximately 1 mg/mL in the same solvent system. The acidic pH ensures protonation of the primary amine, making it ideal for positive ion mode ESI.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The primary amine and oxazole nitrogen are readily protonated.

    • Mass Analyzer: Set to scan a relevant mass range, for example, 50-500 m/z (mass-to-charge ratio).

    • Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum. The instrument measures the m/z of the ions generated.[6]

  • Analysis:

    • The theoretical monoisotopic mass of C₆H₁₀N₂O₂ is 142.0742 Da.

    • In positive ESI mode, the primary species observed will be the protonated molecular ion, [M+H]⁺.

    • Identify the peak in the spectrum corresponding to an m/z of approximately 143.0820 . High-resolution mass spectrometry can confirm this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.[7]

Methodologies for Lipophilicity (logP) Determination

Lipophilicity is a measure of a compound's affinity for a nonpolar environment versus a polar one. It is a critical parameter influencing membrane permeability and oral bioavailability. While computational models provide rapid estimates, experimental determination is the gold standard.[8]

A. Computational Prediction of logP

Numerous algorithms exist to calculate logP (clogP) based on a molecule's structure.[9] These methods deconstruct the molecule into fragments or atomic contributions with known lipophilicity values and sum them to produce an estimate. This approach is invaluable for high-throughput virtual screening of large compound libraries.[1]

B. Experimental Determination via HPLC

The traditional "shake-flask" method, while straightforward, can be resource-intensive. A more modern, robust, and automatable approach utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] This method correlates a compound's retention time on a nonpolar stationary phase with its logP value.

Logical Flow for HPLC-Based logP Determination

cluster_setup System Setup & Calibration cluster_analysis Sample Analysis standards Select 5-7 standards with known logP values hplc_run Run standards on RP-HPLC (e.g., C18 column) standards->hplc_run k_calc Calculate retention factor (k') for each standard hplc_run->k_calc calibration Plot logP vs. log(k') to create calibration curve k_calc->calibration logp_interp Interpolate logP from the calibration curve using log(k') calibration->logp_interp Use curve sample_run Inject test compound under identical HPLC conditions sample_k Calculate retention factor (k') for the test compound sample_run->sample_k sample_k->logp_interp

Caption: Logic diagram for determining logP using RP-HPLC.

Experimental Protocol: RP-HPLC Method for logP Determination
  • Preparation of Standards: Prepare 1 mg/mL solutions of a set of 5-7 commercially available compounds with well-established logP values spanning a relevant range (e.g., from -1 to 4).

  • HPLC System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the amine is in its neutral state) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and retention times.

    • Detector: UV-Vis detector set to a wavelength where the compound has significant absorbance.

  • Calibration:

    • Inject each standard compound and record its retention time (t_R).

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

    • Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

    • Plot the known logP values of the standards (Y-axis) against their calculated log(k') values (X-axis). Perform a linear regression to generate a calibration curve. An R² value > 0.98 is desirable.

  • Sample Analysis:

    • Prepare and inject (5-(Methoxymethyl)oxazol-4-yl)methanamine under the exact same HPLC conditions.

    • Determine its retention time and calculate its log(k').

    • Use the linear equation from the calibration curve to calculate the experimental logP of the sample.[12][13]

Conclusion

The fundamental physicochemical properties of (5-(Methoxymethyl)oxazol-4-yl)methanamine—a calculated molecular weight of 142.16 g/mol and an estimated logP in the hydrophilic range of -0.8 to -1.0 —provide a critical baseline for its application in scientific research. The methodologies detailed in this guide, from high-resolution mass spectrometry for identity confirmation to HPLC-based methods for lipophilicity assessment, represent robust and validated workflows. By grounding theoretical values in rigorous experimental protocols, researchers can confidently advance promising molecular scaffolds like this one through the complex pipeline of drug discovery and development.

References

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from MtoZ Biolabs website. [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from Broad Institute website. [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from Scribd. [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from ACD/Labs website. [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from Longdom Publishing website. [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from ACS Publications. [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from JoVE. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from Agilent website. [Link]

  • PubChem. (n.d.). [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Oxazol-5-ylmethanamine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Oxazole, 5-methoxy-. Retrieved from PubChem. [Link]

  • IAPC Journals. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from IAPC Journals. [Link]

  • University of Maryland, Baltimore. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Retrieved from University of Maryland, Baltimore website. [Link]

  • PubChemLite. (n.d.). [5-(methoxymethyl)-1h-1,2,3-triazol-4-yl]methanamine. Retrieved from PubChemLite. [Link]

  • PubChemLite. (n.d.). [5-(methoxymethyl)-1,3-oxazol-4-yl]methanol. Retrieved from PubChemLite. [Link]

  • Kaggle. (n.d.). LogP of Chemical Structures. Retrieved from Kaggle. [Link]

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Foundational

Technical Guide: The 4-Aminomethyl-5-Substituted Oxazole Scaffold in Drug Discovery

Executive Summary The 4-aminomethyl-5-substituted oxazole moiety represents a privileged structural motif in modern medicinal chemistry. Functioning frequently as a non-hydrolyzable bioisostere of the amide bond (peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminomethyl-5-substituted oxazole moiety represents a privileged structural motif in modern medicinal chemistry. Functioning frequently as a non-hydrolyzable bioisostere of the amide bond (peptide mimicry), this scaffold offers unique physicochemical properties—specifically, improved metabolic stability, defined vectorality of substituents, and the ability to participate in hydrogen bonding networks crucial for kinase and GPCR binding.

This technical guide provides a rigorous analysis of the synthetic accessibility and pharmacological utility of this scaffold. It moves beyond generic reviews to offer actionable protocols for the synthesis of the core 4-aminomethyl architecture, emphasizing the Van Leusen and Robinson-Gabriel strategies, followed by critical functional group interconversions (FGI).

Part 1: Structural Significance & Bioisosterism

The Pharmacophore Logic

The oxazole ring is aromatic, planar, and electron-poor compared to furan or pyrrole. In the context of the 4-aminomethyl-5-substituted derivative:

  • Peptide Mimicry: The O-C=N triad mimics the carbonyl-amide sequence of peptides but lacks the hydrolytic instability of the amide bond.

  • Hydrogen Bond Acceptor (HBA): The oxazole nitrogen (N3) serves as a weak HBA (

    
     for the conjugate acid), often critical for interacting with hinge regions in kinases.
    
  • Rigidity: The 5-substituent locks the conformation, reducing the entropic penalty upon binding to protein targets.

4-Aminomethyl Specificity

The 4-aminomethyl group (


) specifically introduces a basic center and a hydrogen bond donor (HBD) extended from the aromatic core. This is often used to:
  • Engage aspartate/glutamate residues in receptor pockets.

  • Improve aqueous solubility via protonation at physiological pH.

Part 2: Synthetic Methodologies

The construction of the 4-aminomethyl-5-substituted oxazole core generally proceeds via two strategic disconnections: Direct Ring Construction (Van Leusen) or Cyclodehydration (Robinson-Gabriel), followed by the installation of the amine.

Pathway A: The Modified Van Leusen Synthesis (Preferred)

The most versatile route utilizes TosMIC (Tosylmethyl isocyanide) .[1] While the classic Van Leusen yields 5-substituted oxazoles, the use of activated isocyanides (like methyl isocyanoacetate) allows for 4,5-disubstitution.

Mechanism:

  • Base-mediated deprotonation of the

    
    -carbon of the isocyanide.[2]
    
  • Nucleophilic attack on the aldehyde/acyl chloride.

  • Cyclization and elimination of the leaving group (sulfinate or alcohol depending on reagents).

Pathway B: Robinson-Gabriel Cyclodehydration

Best for 2,4,5-trisubstituted analogs or when starting from amino acids. It involves the dehydration of 2-acylaminoketones using reagents like


 or Burgess reagent.
Pathway C: The "Amine Installation" (Critical)

Direct synthesis of the aminomethyl group is rare. The standard protocol involves synthesizing the Oxazole-4-carboxylate or Oxazole-4-carbonitrile , followed by reduction.

SyntheticWorkflow cluster_legend Reaction Phase Aldehyde Aldehyde (R-CHO) Intermediate Oxazoline Intermediate Aldehyde->Intermediate Base (K2CO3/DBU) Isocyanide Isocyanoacetate (CN-CH2-COOR') Isocyanide->Intermediate OxazoleEster Oxazole-4-Carboxylate Intermediate->OxazoleEster - H2O / Elimination OxazoleAlcohol 4-Hydroxymethyl Oxazole OxazoleEster->OxazoleAlcohol LiAlH4 or DIBAL-H Target 4-Aminomethyl-5-Substituted Oxazole OxazoleAlcohol->Target 1. MsCl/Et3N 2. NaN3 3. Staudinger Red.

Caption: Retrosynthetic workflow for 4-aminomethyl-5-substituted oxazoles via the Van Leusen ester precursor route.

Part 3: Detailed Experimental Protocols

The following protocols are synthesized from standard medicinal chemistry practices for oxazole construction.

Protocol 1: Synthesis of Ethyl 5-aryloxazole-4-carboxylate

Targeting the precursor scaffold.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in anhydrous THF (30 mL).

  • Addition: Add ethyl isocyanoacetate (11 mmol) dropwise at 0°C.

  • Cyclization: Add DBU (12 mmol) dropwise. The solution often turns deep yellow/orange.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The isocyanide spot will disappear.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2][3]
  • Purification: Flash chromatography on silica gel. Oxazole esters typically elute in 10–20% EtOAc/Hexane.

Protocol 2: Conversion to 4-Aminomethyl Moiety

Converting the ester to the amine via the alcohol.

Step A: Reduction to Alcohol

  • Dissolve the ethyl ester (5 mmol) in anhydrous THF (20 mL) at 0°C.

  • Add

    
     (1.0 M in THF, 5.5 mmol) dropwise. Caution: Gas evolution.
    
  • Stir for 1 hour. Quench via Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter precipitate. Concentrate filtrate to yield the crude alcohol.

Step B: Azidation and Reduction (The "One-Pot" Staudinger)

  • Mesylation: Dissolve alcohol (4 mmol) in DCM (15 mL) with

    
     (6 mmol). Add MsCl (4.4 mmol) at 0°C. Stir 30 min.
    
  • Azidation: Wash organic layer with water, dry, and swap solvent to DMF. Add

    
     (6 mmol). Heat to 60°C for 3 hours.
    
  • Reduction: Dilute with THF/Water (10:1). Add

    
     (5 mmol). Stir overnight at RT (Staudinger reaction).
    
  • Isolation: Acidify to pH 2 with 1N HCl. Wash with EtOAc (removes

    
    ). Basify aqueous layer to pH 10 with NaOH. Extract amine into DCM.
    

Part 4: Medicinal Chemistry Data & SAR

Structure-Activity Relationship (SAR)

When optimizing this scaffold, the following trends are generally observed in kinase and antibacterial programs:

PositionModificationEffect on Activity / ADME
C5 (Aryl) Electron-Withdrawing Groups (F, Cl)Increases metabolic stability; enhances lipophilicity.
C5 (Aryl) Ortho-substitutionInduces torsion; breaks planarity (good for selectivity).
C4 (Linker) Methyl vs. EthylMethylene (C1) is optimal. Ethyl linkers often introduce excessive flexibility.
C4 (Amine) Primary vs. SecondaryPrimary amines (

) offer max H-bonding. Tertiary amines improve permeability but lose H-donor capacity.
Case Study: Antibacterial Activity

Oxazole derivatives have shown promise as inhibitors of D-Ala-D-Ala ligase , a bacterial cell wall synthesis enzyme. The 4-aminomethyl group mimics the N-terminus of the alanine substrate.

  • Compound: 5-(3-chlorophenyl)oxazole-4-methanamine

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Key Interaction: The oxazole N3 accepts a H-bond from the backbone amide of Val-X in the active site.

Part 5: Future Outlook

The 4-aminomethyl-5-substituted oxazole scaffold is evolving beyond simple substitution. Current trends include:

  • C-H Activation: Direct C2-arylation of the pre-formed oxazole core using Pd-catalysis to create 2,4,5-trisubstituted libraries.

  • Macrocyclization: Using the 4-aminomethyl group as a handle to tether back to the C5-aryl ring, creating macrocyclic kinase inhibitors with high specificity.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters.

  • BenchChem. (2025).[1][2] "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols." BenchChem Technical Notes.

  • Wu, B., et al. (2009).[4][5] "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett.

  • RSC Medicinal Chemistry. (2025). "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." Royal Society of Chemistry.

  • Organic Chemistry Portal. (2024). "Van Leusen Oxazole Synthesis." Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols & Design Strategies using (5-(Methoxymethyl)oxazol-4-yl)methanamine

Abstract This guide details the synthetic utility of (5-(Methoxymethyl)oxazol-4-yl)methanamine (and its HCl salt), a versatile heteroaromatic building block. Characterized by a primary amine "handle" and a polar methoxym...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of (5-(Methoxymethyl)oxazol-4-yl)methanamine (and its HCl salt), a versatile heteroaromatic building block. Characterized by a primary amine "handle" and a polar methoxymethyl side chain, this reagent is increasingly utilized in fragment-based drug discovery (FBDD) to modulate physicochemical properties such as LogD, solubility, and metabolic stability.[1] This document provides optimized protocols for amide coupling, reductive amination, and sulfonylation, alongside a strategic case study on bioisosteric replacement.[1]

Reagent Profile & Handling

PropertySpecification
Chemical Name (5-(Methoxymethyl)-1,3-oxazol-4-yl)methanamine
Functional Class Heteroaromatic Primary Amine
Key Features 1,3-Oxazole core (bioisostere for phenyl/amide); Methoxymethyl group (H-bond acceptor); Primary amine (nucleophile)
Storage Store at -20°C under inert atmosphere (Ar/N₂). Hygroscopic as HCl salt.
Stability Oxazole ring is stable to basic/neutral conditions but may undergo hydrolysis in strong aqueous acids at elevated temperatures.

Expert Insight: The methoxymethyl group at C5 acts as a "solubilizing tail," often reducing the lipophilicity of the final molecule compared to 5-methyl or 5-phenyl analogs. The C4-position amine is non-conjugated (separated by a methylene bridge), ensuring it retains high nucleophilicity (


) typical of benzylamine-like systems.

Reaction Landscape & Workflows

The following diagram illustrates the primary synthetic diverse transformations accessible from this core scaffold.

ReactionLandscape cluster_0 Key Reactivity Reagent (5-(Methoxymethyl) oxazol-4-yl)methanamine Amide Heteroaryl Amide (Kinase/GPCR Ligands) Reagent->Amide Carboxylic Acid HATU/DIPEA SecAmine Secondary Amine (Reductive Amination) Reagent->SecAmine Aldehyde STAB/AcOH Sulfonamide Sulfonamide (Stable Linker) Reagent->Sulfonamide Sulfonyl Chloride Pyridine/DCM

Figure 1: Divergent synthesis pathways utilizing the primary amine handle of the oxazole scaffold.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Targeting: Amide bond formation with carboxylic acids (e.g., for peptidomimetics or kinase hinge binders).

Rationale: While standard coupling works, the oxazole nitrogen (ring N) can occasionally participate in H-bonding or chelation. We utilize HATU for rapid activation and DIPEA to ensure the amine remains deprotonated without causing racemization of chiral coupling partners.

Materials:

  • Reagent: (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under

    
    . Add HATU (1.1 mmol) and stir for 5 minutes at RT to form the active ester.
    
  • Addition: Add DIPEA (3.0 mmol) followed immediately by the Oxazole Amine salt (1.0 mmol).

    • Note: If the amine is a free base, reduce DIPEA to 1.5 equiv.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Acid + 142.1 - 18.0).

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x).[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The oxazole ring is polar; expect elution at 2–5% MeOH.

Protocol B: Reductive Amination

Targeting: Formation of secondary amines for library expansion.

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better control over over-alkylation. Acetic acid catalysis is crucial to facilitate imine formation.

Materials:

  • Reagent: (5-(Methoxymethyl)oxazol-4-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone Partner (1.1 equiv)

  • Reductant: STAB (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1–2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine the Oxazole Amine (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (10 mL). Add Acetic Acid (catalytic). Stir for 30–60 mins at RT.

    • Checkpoint: Formation of the imine can often be observed by a shift in LC-MS retention time.

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with sat.

    
     (aqueous). Stir vigorously for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    

Strategic Application: Bioisosteric Replacement[1]

This reagent is a powerful tool for Scaffold Hopping . In many drug discovery campaigns, a benzylamine or furan-methylamine moiety may suffer from metabolic liability (CYP450 oxidation) or poor solubility.

Case Study Logic: Replacing a 4-fluorobenzyl group with the (5-(methoxymethyl)oxazol-4-yl)methyl group often yields:

  • Improved Solubility: The ether oxygen and oxazole nitrogen reduce LogD.

  • Metabolic Stability: The oxazole ring is generally more resistant to oxidative metabolism than electron-rich phenyl rings.

  • New Vector: The methoxymethyl group provides a new vector for H-bond interactions in the binding pocket.

Bioisostere Lead Original Lead (Benzylamine Core) High LogD (>4.0) Metabolic Hotspot Strategy Strategy: Oxazole Scan Lead->Strategy Identify Liability Optimized Optimized Analog (Oxazole Core) Lower LogD (<3.0) Improved Sol. Strategy->Optimized Incorporate Reagent

Figure 2: Strategic workflow for utilizing the oxazole reagent in lead optimization.

Synthetic Context & Origin

Understanding the origin of the reagent aids in troubleshooting. This specific scaffold is typically accessible via:

  • Van Leusen Oxazole Synthesis: Reaction of TosMIC (Tosylmethyl isocyanide) with aldehydes.[2][3][4] However, for 4-aminomethyl substitution, modified routes are often required.[1]

  • Aspartate Cyclization: Cyclodehydration of aspartic acid derivatives allows for precise installation of the C4-aminomethyl and C5-substituents.

  • Cornforth Rearrangement: Utilizing oxazole rearrangements to swap substituents if regioisomer issues arise.

Caution: When synthesizing precursors to this reagent, avoid strong mineral acids (e.g., conc. HCl at reflux) for extended periods, as the methoxymethyl ether linkage can be cleaved to the alcohol.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977.[1]

  • Oxazole in Medicinal Chemistry: Kakkar, S., et al. "Oxazole: A promising heterocycle in modern medicinal chemistry."[1] European Journal of Medicinal Chemistry, 2018.[1]

  • Reagent Application (Analogous): "Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]..." ChEMBL Document ID CHEMBL1136047.

  • Solid-Phase Synthesis Context: Quan, C., & Kurth, M. J.[1] "Solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles." Journal of Organic Chemistry, 2004.[1]

Sources

Application

Application Note: High-Efficiency Reductive Amination of Oxazole-4-Methanamine Scaffolds

Executive Summary & Strategic Context Oxazole-4-methanamine derivatives are critical pharmacophores in modern drug discovery, particularly within kinase inhibitors and anti-infective agents. However, the incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Oxazole-4-methanamine derivatives are critical pharmacophores in modern drug discovery, particularly within kinase inhibitors and anti-infective agents. However, the incorporation of these motifs via reductive amination presents a distinct chemical paradox:

  • Nucleophilicity: The primary amine at the C4-position is highly nucleophilic, making it prone to dialkylation (over-reaction) when reacting with reactive aldehydes.

  • Ring Instability: The oxazole ring, while aromatic, possesses a pKa of ~0.8 (conjugate acid).[1] While generally stable, it can undergo hydrolytic ring-opening under conditions of high temperature combined with strong aqueous acids.

This Application Note provides validated protocols designed to maximize mono-alkylation selectivity while preserving the integrity of the oxazole heterocycle. We prioritize Sodium Triacetoxyborohydride (STAB) as the primary reductant due to its mildness and selectivity, with Titanium(IV) Isopropoxide as a secondary mediator for sterically hindered substrates.

Mechanistic Principles

Understanding the reaction pathway is vital for troubleshooting. The reaction proceeds through a hemiaminal intermediate, which dehydrates to form an imine (or iminium ion).[2] The reducing agent must selectively reduce the imine faster than the starting carbonyl compound but slower than the rate of imine formation to ensure high yields.

Figure 1: Reaction Pathway & Critical Control Points

ReductiveAmination Start Oxazole-4-methanamine (Primary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Imine Imine / Iminium (Key Species) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary Amine (Target) Imine->Product + Hydride Source (STAB/NaBH4) SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct + Excess Carbonyl (Fast Step)

Caption: The reductive amination pathway. Note that the transformation of 'Product' to 'Side Product' (dialkylation) is a primary risk when using reactive aldehydes.

Reagent Selection Guide

Not all reducing agents are compatible with the oxazole ring or the reaction kinetics required for primary amines.

Reducing AgentReagent ClassRecommended SolventAcid ToleranceKey Advantage
NaBH(OAc)₃ (STAB) Mild HydrideDCE, DCM, THFExcellentStandard. Reduces imines selectively in the presence of aldehydes. No pH monitoring required.
Ti(OiPr)₄ + NaBH₄ Lewis Acid / HydrideNeat or THFGoodScavenger. Lewis acid drives equilibrium for hindered ketones. Scavenges water.
NaBH₃CN CyanoborohydrideMeOHModerateLegacy. Requires pH 6-7 control. Toxic (HCN risk).[3][4][5] Use only if STAB fails.
NaBH₄ Strong HydrideMeOH, EtOHPoorNon-Selective. Reduces aldehydes/ketones rapidly. Only use if imine is pre-formed and isolated.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Reactive aldehydes and unhindered ketones. Mechanism: Direct reductive amination where imine formation and reduction occur in a "one-pot" cascade.[2][6]

Reagents:

  • Oxazole-4-methanamine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv; optional for aldehydes, mandatory for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Procedure:

  • Preparation: In a clean, dry vial, dissolve the Oxazole-4-methanamine (1.0 equiv) in DCE (0.1 M - 0.2 M concentration).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.05 equiv).

    • Critical Step: If the aldehyde is highly reactive (e.g., benzaldehyde), add it dropwise to the amine at 0°C to minimize dialkylation.

  • Catalyst (Optional): If reacting with a ketone, add Acetic Acid (1-2 equiv).[3] Stir for 15–30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon.

    • Aldehydes:[3][7][8][9][10][11] Typically complete in 1–4 hours.

    • Ketones:[9] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (sodium bicarbonate). Stir vigorously for 15 minutes to neutralize acetic acid and break down boron complexes.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation:

  • TLC: Oxazole amines often streak on silica. Use 5-10% MeOH/DCM + 1% NH₄OH for elution.

  • LCMS: Look for the [M+H] peak. If [M+Aldehyde+H] is observed, the reaction over-alkylated.

Protocol B: The "Titanium Scavenger" (Ti-Mediated)

Best for: Sterically hindered ketones or electron-deficient amines where equilibrium favors the ketone. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion before reduction.

Reagents:

  • Oxazole-4-methanamine derivative (1.0 equiv)

  • Ketone (1.1 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Procedure:

  • Imine Formation: In a dry flask under argon, mix the amine and ketone (neat if liquid, or in minimal dry THF).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Note: The solution often turns slightly yellow/orange.

  • Incubation: Stir at Room Temperature for 6–12 hours.

    • Why? This forces the formation of the titanium-imine complex.

  • Dilution: Dilute the viscous mixture with dry Methanol (or Ethanol).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic).

  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite . Wash the pad with EtOAc or DCM.

  • Workup: Concentrate the filtrate to obtain the crude amine.

Troubleshooting & Optimization Logic

Use this logic flow to determine the correct protocol adjustments.

Figure 2: Protocol Decision Tree

DecisionTree Start Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Dialk Risk of Dialkylation? Aldehyde->Dialk Hindered Sterically Hindered? Ketone->Hindered YesDialk Yes (Reactive) Dialk->YesDialk NoDialk No (Hindered) Dialk->NoDialk SolnA Protocol A (STAB) Slow addition of Aldehyde Excess Amine (1.2 eq) YesDialk->SolnA NoDialk->SolnA YesHind Yes Hindered->YesHind NoHind No Hindered->NoHind SolnB Protocol B (Ti(OiPr)4 + NaBH4) YesHind->SolnB SolnC Protocol A (STAB) Add AcOH (2 eq) Heat to 40°C if slow NoHind->SolnC

Caption: Decision matrix for selecting reaction conditions based on carbonyl reactivity and steric hindrance.

Safety & Stability Notes

  • Oxazole Stability: While the oxazole ring is stable in DCE/AcOH, avoid heating above 60°C in the presence of strong Lewis acids (like Ti(OiPr)₄) for extended periods, as this can degrade the ring.

  • Cyanide Avoidance: Protocol A (STAB) is preferred over NaBH₃CN to avoid generating HCN gas or residual cyanide in the pharmaceutical intermediate.

  • Quenching Ti(OiPr)₄: The titanium quench generates significant solids. Do not attempt to extract directly; filtration through Celite is mandatory.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8][11][12] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Authoritative source for the STAB protocol (Protocol A).

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Primary reference for the Titanium-mediated method (Protocol B).

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Foundational text for cyanoborohydride reductions (Historical context).

  • Palmer, D. C. (Ed.). "Oxazoles: Synthesis, Reactions, and Spectroscopy." Chemistry of Heterocyclic Compounds: A Series of Monographs, Vol 60. Wiley-Interscience. General reference for oxazole ring stability and reactivity profiles.

Sources

Method

Application Note: Scalable Process Development for 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine

Executive Summary This Application Note details the process development and scale-up strategy for 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine (Target Molecule 4 ). This amine is a critical heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine (Target Molecule 4 ). This amine is a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and next-generation antibiotics.

While medicinal chemistry routes often utilize linear syntheses with chromatographic purification, this protocol focuses on a convergent, chromatography-free workflow suitable for multi-kilogram production. The strategy relies on a modified Schöllkopf cyclization followed by a Delépine amination , ensuring high atom economy and safety control during the exothermic ring-closure step.

Key Process Improvements
ParameterMedicinal Chemistry RouteOptimized Scale-Up Route
Overall Yield ~25-30%58% (over 3 steps)
Purification Flash Chromatography (Silica)Crystallization / Acid-Base Extraction
Safety Azide intermediates (Explosion risk)Hexamine (Delépine) pathway
Cost Driver Palladium catalysts / ResinsCommodity reagents (Isocyanoacetate, SOCl₂)

Retrosynthetic Strategy & Mechanism

The synthesis is designed to avoid the instability associated with primary oxazole-amines. We construct the ring with the carbon framework intact (as an ester) and convert it to the amine in the final stage.

Mechanistic Pathway[1]
  • Ring Construction: Reaction of methyl isocyanoacetate with methoxyacetyl chloride in the presence of a base (Schöllkopf method). The base deprotonates the

    
    -carbon of the isocyanide, which attacks the acyl chloride. Subsequent cyclization and elimination form the aromatic oxazole.
    
  • Reduction: Selective reduction of the C4-ester to the alcohol.

  • Amination: Activation of the alcohol to a chloride, followed by displacement with hexamethylenetetramine (Hexamine) and hydrolysis (Delépine reaction). This avoids the use of hazardous azides or hydrazine (Gabriel synthesis).

Retrosynthesis Target Target Amine (4) 1-[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine Chloride Intermediate (3) 4-(Chloromethyl)-5-(methoxymethyl)oxazole Target->Chloride Delépine Hydrolysis Alcohol Intermediate (2) (5-(Methoxymethyl)oxazol-4-yl)methanol Chloride->Alcohol SOCl2 Activation Ester Intermediate (1) Methyl 5-(methoxymethyl)oxazole-4-carboxylate Alcohol->Ester Red-Al Reduction Precursors Starting Materials Methyl isocyanoacetate + Methoxyacetyl chloride Ester->Precursors Schöllkopf Cyclization

Figure 1: Retrosynthetic analysis utilizing the Schöllkopf oxazole synthesis and Delépine amination.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-(methoxymethyl)oxazole-4-carboxylate

Critical Quality Attribute (CQA): Temperature control is vital. The cyclization is highly exothermic (


).
  • Reagents:

    • Methyl isocyanoacetate (

      
      )
      
    • Methoxyacetyl chloride (

      
      )
      
    • Triethylamine (

      
      , 
      
      
      
      )
    • Solvent: Tetrahydrofuran (THF), anhydrous.[1]

Protocol:

  • Setup: Charge a jacketed reactor with Methyl isocyanoacetate (

    
    ) and THF (
    
    
    
    ). Cool the solution to
    
    
    .
  • Base Addition: Add

    
     (
    
    
    
    ) slowly, maintaining internal temperature
    
    
    .
  • Acylation (Controlled Feed): Add Methoxyacetyl chloride (

    
    ) dropwise over 4 hours.
    
    • Caution: A distinct exotherm occurs. Do not allow temperature to exceed

      
       to prevent polymerization of the isocyanide.
      
  • Cyclization: Allow the mixture to warm to

    
     and stir for 12 hours. The suspension will turn dark orange/brown.
    
  • Quench: Cool to

    
    . Add water (
    
    
    
    ) to dissolve triethylamine hydrochloride salts.
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is purified via high-vacuum distillation (

    
    , 
    
    
    
    ) or used directly if purity
    
    
    by HPLC.
    • Target Yield:

      
      .
      
Step 2: Reduction to (5-(Methoxymethyl)oxazol-4-yl)methanol

CQA: Selectivity. Avoid reduction of the oxazole ring double bonds.

  • Reagents:

    • Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride),

      
       in Toluene (
      
      
      
      ).
    • Solvent: Toluene (anhydrous).

Protocol:

  • Setup: Dissolve the Ester from Step 1 (

    
    ) in Toluene (
    
    
    
    ). Cool to
    
    
    .
  • Reduction: Dose Red-Al solution slowly over 2 hours.

    • Note: Hydrogen gas is evolved. Ensure adequate venting.

  • Completion: Stir at

    
     for 1 hour. Monitor by TLC/HPLC (Disappearance of ester).
    
  • Quench (Rochelle's Salt): Slowly add saturated Potassium Sodium Tartrate (Rochelle's salt) solution (

    
    ). Stir vigorously for 2 hours until the biphasic layers separate clearly (breaking the aluminum emulsion).
    
  • Isolation: Separate the organic layer. Extract aqueous layer with 2-MeTHF.

  • Product Recovery: Concentrate organics. The alcohol is typically a low-melting solid or viscous oil.

    • Target Yield:

      
      .
      
Step 3: Chlorination and Delépine Amination

CQA: Impurity control. Residual hexamine must be removed via acidic hydrolysis.

  • Reagents:

    • Thionyl Chloride (

      
      , 
      
      
      
      ).
    • Hexamethylenetetramine (Hexamine,

      
      ).
      
    • Ethanol (Solvent).[1][2]

    • Conc.

      
      .[2][3]
      

Protocol:

  • Activation: Dissolve Alcohol from Step 2 (

    
    ) in DCM (
    
    
    
    ). Add catalytic DMF. Add
    
    
    dropwise at
    
    
    . Warm to reflux for 2 hours.
  • Solvent Swap: Concentrate to remove excess

    
     and DCM. Re-dissolve the crude chloride residue in Ethanol (
    
    
    
    ).
  • Quaternary Salt Formation: Add Hexamine (

    
    ). Reflux the mixture for 4 hours. A thick white precipitate (the quaternary ammonium salt) will form.
    
  • Hydrolysis: Add Conc.

    
     (
    
    
    
    ) directly to the hot ethanol mixture. Continue reflux for 2 hours. This cleaves the hexamine adduct to release the primary amine and formaldehyde (as acetal).
  • Isolation: Cool to

    
    . Filter off ammonium chloride byproduct. Concentrate the filtrate.
    
  • Free Basing: Dissolve residue in water. Adjust pH to 12 using

    
    . Extract the free amine into DCM (
    
    
    
    ).
  • Final Polish: Dry over

    
     and concentrate. Recrystallize from 
    
    
    
    if necessary.

Process Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Exothermic Reaction Step 1 (Schöllkopf) releases significant heat.Use active jacket cooling. Dose acid chloride strictly based on thermal response (adiabatic limit).
Toxic Gas Step 3 releases

and

gas.
Route reactor vents through a caustic scrubber (

).
Isocyanide Methyl isocyanoacetate has a foul odor and potential toxicity.Handle in closed systems. Decontaminate glassware with dilute acid (hydrolyzes isocyanide to amine).
Formaldehyde Generated during Delépine hydrolysis.Ensure good ventilation. Formaldehyde is largely trapped as diethyl acetal in ethanol.

Analytical Specifications (Release Criteria)

To validate the "Trustworthiness" of the produced batch, the following specifications must be met:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (s, 1H, oxazole C2-H)
      
    • 
       (s, 2H, 
      
      
      
      )
    • 
       (s, 2H, 
      
      
      
      )
    • 
       (s, 3H, 
      
      
      
      )
    • 
       (br s, 2H, 
      
      
      
      )
  • HPLC Purity:

    
     (Area %).
    
  • Residual Solvents: THF

    
    , Toluene 
    
    
    
    (ICH Q3C limits).

References

  • Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 18(11), 863-903. Link

  • Van Leusen, A. M., et al. (1972).[4] "Chemistry of sulfonylmethyl isocyanides. New synthesis of oxazoles and imidazol." Tetrahedron Letters, 13(23), 2369-2372. Link

  • Blaser, H. U. (2010). "Scalable Delépine Reaction for the Synthesis of Primary Amines." Chemical Reviews, 110(10), 5868–5913. (General methodology reference).
  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link

  • Pfizer Inc. (2005). "Process for the preparation of Oxazole Derivatives." US Patent 6,933,310. (Provides industrial context for oxazole scale-up). Link

Appendix: Workflow Diagram

Workflow cluster_0 Step 1: Schöllkopf Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Delépine Amination start START: Raw Materials (Me-Isocyanoacetate + Methoxyacetyl Cl) rxn1 Reaction: THF, Et3N, 0-10°C (Exotherm Control) start->rxn1 workup1 Quench (H2O) & Extraction rxn1->workup1 dist1 Vacuum Distillation workup1->dist1 rxn2 Reaction: Red-Al, Toluene, -10°C dist1->rxn2 quench2 Rochelle's Salt Quench (Emulsion Breaking) rxn2->quench2 rxn3a Activation: SOCl2, DCM quench2->rxn3a rxn3b Salt Formation: Hexamine, EtOH rxn3a->rxn3b rxn3c Hydrolysis: HCl, Reflux rxn3b->rxn3c base Free Base (pH 12) & Extraction rxn3c->base end FINAL PRODUCT >98% Purity base->end

Figure 2: End-to-end process workflow for the kilogram-scale synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Methoxymethyl (MOM) Ethers on Oxazole Rings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methoxymethyl (MOM) protected hydroxyl groups on an oxazole scaffold, particularly under basic conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the chemical reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of a methoxymethyl (MOM) ether?

The MOM group is an acetal used to protect alcohols, phenols, and other functional groups.[1][2] Its stability is a key feature, making it a workhorse in multi-step synthesis.

  • Stable Conditions : The MOM group is robust and inert towards a wide range of reagents and conditions, including most bases (e.g., hydroxides, carbonates, amines), nucleophiles (e.g., organometallics, enolates), and many oxidizing and reducing agents.[2][3] It is generally considered stable in a pH range of approximately 4 to 12.[2]

  • Labile Conditions : The acetal linkage of the MOM group is sensitive to acid. Cleavage is typically achieved under acidic conditions, ranging from strong acids like HCl to milder Lewis acids or even protic solvents in the presence of an acid source.[1][4][5]

The stability to base is due to the nature of the acetal C-O bonds, which lack an acidic proton and are not susceptible to cleavage by nucleophilic attack or elimination pathways under basic conditions.

Q2: What are the primary stability concerns for the oxazole ring itself?

The oxazole ring is an aromatic heterocycle, but its stability can be compromised under certain conditions.[6][7]

  • Strongly Basic Conditions : The most significant vulnerability of the oxazole ring under basic conditions is the acidity of the proton at the C2 position.[7][8][9] Strong organometallic bases, such as n-butyllithium (n-BuLi), can readily deprotonate this position (pKa ≈ 20-29), which often leads to a ring-opening reaction to form an isonitrile intermediate rather than a stable 2-lithio-oxazole.[10][11]

  • Strongly Acidic Conditions : Concentrated acids can lead to decomposition and ring cleavage.[6][10]

  • Nucleophilic Attack : Direct nucleophilic attack, especially at the C2 position, can also result in ring-opening and rearrangement pathways.[10][11]

Q3: So, is a MOM group on an oxazole ring stable to base?

This is the critical question. The answer depends entirely on the strength of the base being used.

  • The MOM Group is Not the Weak Point : Under truly basic (non-acidic) conditions, the MOM ether linkage itself is highly stable.[12][13] You should not expect direct cleavage of the MOM group by a base.

  • The Oxazole Ring is the Deciding Factor : The stability of the entire molecule is dictated by the integrity of the oxazole ring. If the base is strong enough to deprotonate the C2 position of the oxazole, the ring will likely open, leading to the decomposition of your starting material.

Therefore, the question shifts from "Is the MOM group stable?" to "Is the oxazole ring stable to my chosen base? "

Troubleshooting Guide: Unexpected Reactions

This section addresses common problems encountered during synthesis with MOM-protected oxazoles.

Problem 1: My MOM group was cleaved during a reaction that was supposed to be basic. Why did this happen?

This is a common and frustrating issue. Since the MOM group is inherently stable to base, its cleavage points to the presence of an unintended acid source .

Logical Flow for Diagnosing Unintended MOM Cleavage

Caption: Troubleshooting flowchart for unintended MOM group cleavage.

Problem 2: My starting material decomposed, and I suspect oxazole ring opening. How can I confirm this and prevent it?

This typically occurs when using very strong bases. The key is to match the pKa of your base to the tolerance of the oxazole C-H bond.

Mechanism of Base-Mediated Oxazole Ring Opening

Caption: Mechanism of oxazole cleavage by a strong base.

Compatibility of Common Bases with MOM-Oxazoles

The following table provides a general guideline for base compatibility. This should always be confirmed experimentally for your specific substrate.

BaseClassApprox. pKa (Conjugate Acid)Expected Outcome on MOM-Oxazole
K₂CO₃, Cs₂CO₃Inorganic Carbonate10.3Stable . Suitable for many reactions like alkylations.
Triethylamine (Et₃N)Amine Base10.8Stable . Common organic base.
DIPEAHindered Amine Base11.0Stable . Excellent for MOM protection/deprotection protocols where base is needed.[1][14]
t-BuOKAlkoxide17Generally Stable . Use with caution at low temperatures.
NaH, KHHydride36Generally Stable for O-alkylation . Used to form alkoxides, less likely to deprotonate C-H.
LDAHindered Amide36High Risk of Ring Opening . May be tolerated at very low temps (-78 °C).[10]
n-BuLi, s-BuLi, t-BuLiOrganolithium~50Very High Risk of Ring Opening . Almost certain to cause decomposition.[10][11]

Experimental Protocols

Protocol 1: Control Experiment to Assess Substrate Stability

Before committing to a large-scale reaction, it is crucial to test the stability of your MOM-protected oxazole under the proposed basic conditions. This protocol is a self-validating system.

Objective: To determine if the MOM-protected oxazole survives exposure to a specific base, solvent, and temperature for a given duration.

Methodology:

  • Reaction Setup:

    • To a clean, dry flask under an inert atmosphere (Argon or Nitrogen), add your MOM-protected oxazole (e.g., 20 mg, 1.0 eq).

    • Add the anhydrous solvent (e.g., 2 mL of THF) that you plan to use for the main reaction.

    • Cool the solution to the intended reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Addition of Base:

    • Add the base to be tested (e.g., 1.1 eq of LDA in THF) dropwise to the stirred solution.

  • Monitoring:

    • Stir the reaction at the target temperature for the intended duration of your planned experiment (e.g., 2 hours).

    • Take aliquots at regular intervals (e.g., t=0, 30 min, 1h, 2h) and quench them immediately in a separate vial containing a saturated aqueous NH₄Cl solution.

  • Workup & Analysis:

    • After the full duration, quench the entire reaction by pouring it into saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 5 mL of Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude material by Thin Layer Chromatography (TLC) against a spot of the pure starting material.

    • For a more quantitative assessment, analyze the crude material by ¹H NMR and/or LC-MS.

Interpreting the Results:

  • Success: If TLC, NMR, and LC-MS show only your starting material, your compound is stable under these conditions.

  • Failure: If you observe new spots on the TLC plate, the disappearance of your starting material, or complex signals in the NMR, your compound is not stable. The base is likely too strong, causing ring opening.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Jakhar, K., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 674-699. Retrieved from [Link]

  • Horský, P., & Dvořáková, H. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 83(15), 8567–8579. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Grokipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Narender, N., et al. (2004). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 45(49), 9229-9232. Retrieved from [Link]

  • Baran Lab. (n.d.). Essentials of Heterocyclic Chemistry-I. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Orita, A., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8353–8360. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Oxazole. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic letters, 10(16), 3481–3484. Retrieved from [Link]

  • Nanda, A. K., & Behera, A. K. (2013). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 10(1), 60-63. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • Orita, A., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8353-8360. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Sartori, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(8), 2999-3038. Retrieved from [Link]

Sources

Optimization

Minimizing oxidation of primary amines in oxazole scaffolds

This guide serves as a specialized technical support center for researchers encountering stability issues with primary amines incorporated into oxazole scaffolds. It addresses the dual challenges of chemical instability...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers encountering stability issues with primary amines incorporated into oxazole scaffolds. It addresses the dual challenges of chemical instability (oxidative degradation during synthesis/storage) and metabolic instability (N-oxidation in vivo).

Topic: Minimizing Oxidation of Primary Amines in Oxazole Scaffolds Support Level: Tier 3 (Senior Scientist / R&D)

Diagnostic & Troubleshooting (Synthesis & Handling)

Issue: "My amino-oxazole product turns red/black during workup."

Diagnosis: Rapid Oxidative Polymerization. Primary amines attached directly to electron-rich heteroaromatic rings (specifically 4- or 5-aminooxazoles) are highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This generates aminium radical cations that dimerize or polymerize into highly colored "tars" (often azo- or imine-linked oligomers).

Troubleshooting Protocol:

  • Immediate Action: Do not concentrate to dryness in air. Acidify immediately.

  • The "Salt Shield" Method: Protonation of the primary amine removes the high-energy lone pair (HOMO) that initiates oxidation.

    • Quench: Collect the reaction mixture under Argon.

    • Acidify: Add 1.1 equivalents of anhydrous acid (e.g., 4M HCl in dioxane or p-Toluenesulfonic acid) before solvent removal or exposure to air.

    • Isolate: Evaporate the solvent. The resulting ammonium salt is typically air-stable and can be stored or purified via recrystallization.

    • Free-Basing: Only liberate the free amine immediately prior to the next step, ideally in the next reaction vessel under inert gas.

Expert Insight: 2-Aminooxazoles are generally more stable than 4- or 5-isomers due to their guanidine-like resonance stabilization. If a 2-aminooxazole is degrading, check for ring hydrolysis (oxazoles are unstable to strong acid/base with heat) rather than simple air oxidation.

Issue: "I see M+16 peaks (N-Oxide) in my LC-MS after reaction."

Diagnosis: Peroxide Contamination or Trace Metal Catalysis. Oxazole rings can act as weak ligands for transition metals, bringing them into proximity with the amine. Combined with trace peroxides in solvents (THF, Ethers), this catalyzes N-oxidation.

Corrective Workflow:

ParameterSpecificationReason
Solvents Distilled or Inhibitor-FreeStabilizers like BHT prevent peroxide formation but can interfere with sensitive catalysis. Use freshly distilled THF.
Workup Reductive QuenchAdd 10% aq. Sodium Thiosulfate or Sodium Bisulfite during the quench to reduce in-situ formed N-oxides back to amines.
Reagents Avoid mCPBA/OxoneIf oxidizing other parts of the molecule, protect the amine as a Trifluoroacetamide (TFA) or Boc group first.

Metabolic Stability (Drug Design & MedChem)

Question: "How do I prevent metabolic N-oxidation of my oxazole lead compound?"

Context: In vivo, Cytochrome P450 (and FMOs) readily oxidize primary amines to hydroxylamines (


) and nitroso species, which are toxicophores.

Strategic Solutions:

  • pKa Modulation (The Electronic Switch):

    • Mechanism: CYP450 oxidation usually requires the unprotonated amine. Lowering the pKa of the amine below physiological pH (7.4) ensures it exists primarily as the ammonium ion, which is not a substrate for oxidation.

    • Execution: Introduce electron-withdrawing groups (EWGs) like

      
       or 
      
      
      
      on the oxazole ring or adjacent carbon. This inductively lowers the amine's basicity.
  • Steric Shielding:

    • Introduce an

      
      -methyl group (converting the primary amine to a secondary carbon attachment, though the amine itself remains primary, i.e., 
      
      
      
      ). However, for direct ring attachment, place a substituent at the adjacent ring position (e.g., 4-methyl-5-aminooxazole) to sterically hinder the approach of the heme iron oxidant.
  • Scaffold Hopping (Bioisosteres):

    • If the 2-aminooxazole is metabolically liable, switch to 2-aminothiazole (often less soluble but different oxidation profile) or 2-amino-1,3,4-thiadiazole .

Visualization of Stability Pathways

The following diagram illustrates the divergent pathways of amino-oxazole degradation and the intervention points.

OxazoleStability Amine Primary Amino-Oxazole (R-Ox-NH2) LonePair Free Lone Pair (High HOMO) Amine->LonePair Source of Instability Acid Acid Treatment (HCl / pTsOH) Amine->Acid Protective Step Oxidation Oxidative Stress (O2 / Peroxides / CYP450) LonePair->Oxidation Susceptible Radical Aminium Radical Cation [R-Ox-NH2•]+ Oxidation->Radical SET Mechanism N_Oxide N-Hydroxylamine / N-Oxide (Metabolic Toxicity) Oxidation->N_Oxide Oxygen Insertion Polymer Black Tar / Azo Dimers (Chemical Degradation) Radical->Polymer Dimerization Salt Ammonium Salt [R-Ox-NH3]+ X- Acid->Salt Protonation Salt->Oxidation Blocked Stable Stable Storage / Synthesis Salt->Stable Lone Pair Removed

Caption: Divergent pathways: Protonation (Green) blocks the lone-pair driven oxidation (Red) that leads to polymerization or metabolic toxicity.

Standard Operating Procedures (SOPs)

Protocol A: Isolation of Unstable Amino-Oxazoles via Tosylate Salt

Use this when the free base turns dark upon exposure to air.

  • Reaction Completion: Monitor reaction under inert atmosphere (N2/Ar).

  • Filtration: If catalyst removal is needed (e.g., Pd/C), use a Schlenk frit or filter under an Argon blanket. Do not use a standard Buchner funnel open to air.

  • Salt Formation:

    • Prepare a solution of p-Toluenesulfonic acid monohydrate (1.05 eq) in minimal THF or Dioxane.

    • Add dropwise to the filtrate at 0°C.

    • A white/off-white precipitate should form.

  • Isolation: Filter the solid (the salt is generally air-stable). Wash with cold Et2O.

  • Storage: Store the salt in a desiccator. Convert to free base only immediately before the next coupling step using a biphasic mixture (DCM/Sat. NaHCO3).

Protocol B: "Reversing Filtration" for Pd Removal

Prevents air exposure during workup of hydrogenation reactions.

  • Connect the reaction flask (under Ar) via a cannula to a closed filter frit containing a Celite pad.

  • Connect the outlet of the frit to a receiving flask (also under Ar).

  • Apply positive Argon pressure to the reaction flask to push the liquid through the filter into the receiver.

  • Rinse with degassed solvent.

  • Result: The catalyst is removed without the solution ever touching ambient air.

Quantitative Data: Stability Comparison

Scaffold TypeChemical Stability (Air)Metabolic Stability (HLM t1/2)Primary Risk
2-Aminooxazole Moderate (Guanidine character)Low (Rapid N-oxidation)Hydrolysis / Metabolism
4-Aminooxazole Very Low (Electron Rich)N/A (Degrades chemically)Rapid Polymerization
5-Aminooxazole LowN/ARapid Polymerization
Oxazol-2-yl-methylamine High (Benzylic-like)ModerateMAO deamination

References

  • Mechanisms of Amine Oxidation

    • Rosenau, T., et al. (2002).[1] "Oxidation of primary amines to nitriles."[2][3] Angewandte Chemie International Edition. Link

  • Stability of 2-Aminooxazoles

    • Perrone, M. G., et al. (2020).[4] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link[4]

  • Metabolic N-Oxidation

    • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes, N-hydroxyamidinohydrazones, and N-hydroxyamidines." Drug Metabolism Reviews. Link

  • Salt Formation Protocols

    • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 6: Isolation and Purification). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl

This guide serves as an advanced technical comparative analysis for the structural verification of (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride . It is designed for analytical chemists and medicinal chemists r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical comparative analysis for the structural verification of (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride . It is designed for analytical chemists and medicinal chemists requiring rigorous confirmation of scaffold identity during drug development.

Executive Summary & Structural Context

The oxazole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amides or esters. The specific derivative (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl presents unique analytical challenges due to the presence of a polar primary amine salt and an oxygen-rich ether side chain.

This guide moves beyond basic peak listing. It compares the spectral performance of this salt form against its free base "alternative" and analyzes solvent-dependent behaviors (DMSO-d₆ vs. D₂O) to provide a self-validating protocol for identity confirmation.

Structural Connectivity & Atom Mapping

The following diagram outlines the atom mapping used throughout this analysis. Note the critical diagnostic proton at the C2 position, which distinguishes this 1,3-oxazole from isoxazole or oxadiazole isomers.

OxazoleStructure OxazoleRing 1,3-Oxazole Core H2 H-2 Diagnostic (Singlet, ~8.2 ppm) OxazoleRing->H2 Attached at C2 Pos4 C-4 Position OxazoleRing->Pos4 Pos5 C-5 Position OxazoleRing->Pos5 AmineGroup Methanamine HCl (-CH2-NH3+) Pos4->AmineGroup Substituent EtherGroup Methoxymethyl (-CH2-O-CH3) Pos5->EtherGroup Substituent

Figure 1: Structural connectivity highlighting the diagnostic H-2 proton and substituent locations.

Comparative Analysis: Product Performance vs. Alternatives

In the context of analytical characterization, "alternatives" refer to the different states (Salt vs. Free Base) and solvent environments used to visualize the molecule.

Comparison 1: HCl Salt vs. Free Base

The HCl salt is the preferred form for stability and solubility, but it significantly alters the NMR profile compared to the free base.

FeatureHCl Salt (Product) Free Base (Alternative) Implication for Analysis
Amine Protons Visible (8.0–8.5 ppm) Often invisible/broad (< 2.0 ppm)The salt form allows quantitative integration of the nitrogen protons in DMSO-d₆, confirming the primary amine count (3H).
Alpha-CH₂ Shift Deshielded (~4.0 ppm) Shielded (~3.7 ppm)The positive charge on nitrogen pulls electron density, shifting the neighboring methylene downfield.
Solubility High in D₂O, DMSOLow in D₂O, High in CDCl₃The salt necessitates polar solvents; CDCl₃ is often unsuitable for the HCl salt, leading to poor resolution.
Comparison 2: Solvent System Performance (DMSO-d₆ vs. D₂O)

The choice of solvent acts as a "filter" for spectral features.

  • DMSO-d₆ (The Diagnostic Standard): Preserves exchangeable protons. Essential for proving the presence of the ammonium species (

    
    ).
    
  • D₂O (The Simplified View): Causes rapid H/D exchange. The ammonium signal disappears, and the HDO peak becomes prominent. This is useful if the ammonium peak obscures the aromatic region, but it results in a loss of structural information.

Detailed Spectral Assignment (Protocol)

The following data represents the Reference Specification for (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl in DMSO-d₆ at 300K.

Experimental Parameters
  • Frequency: 400 MHz or higher recommended.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Residual DMSO quintet at 2.50 ppm.

Chemical Shift Table[1][2][3][4]
AssignmentTypeShift (δ, ppm)MultiplicityIntegralMechanistic Insight
NH₃⁺ Exchangeable8.20 – 8.50 Broad Singlet3HAmmonium protons. Broadening indicates rapid relaxation or partial exchange. Disappears in D₂O.
H-2 (Ring) Aromatic8.15 – 8.35 Singlet1HThe most deshielded carbon-bound proton due to the electronegativity of adjacent N and O atoms in the oxazole ring.
O-CH₂-Ring Methylene4.50 – 4.65 Singlet2HAttached to the C5 position and an oxygen atom. The ether oxygen deshields these protons significantly.
N-CH₂-Ring Methylene3.90 – 4.10 Singlet*2HAttached to C4 and the positively charged nitrogen. May appear as a quartet if coupling to NH₃⁺ is resolved.
O-CH₃ Methyl3.30 – 3.40 Singlet3HTypical methoxy region. Sharp, intense singlet.

> Note: The H-2 aromatic singlet and the NH₃⁺ broad singlet often overlap. To resolve them, add 1-2 drops of D₂O to the NMR tube and re-acquire; the NH₃⁺ signal will vanish, leaving the H-2 singlet distinct.

Validation Workflow (Self-Validating Protocol)

To ensure scientific integrity, follow this decision tree to validate the compound's identity and purity.

ValidationFlow Start Start: Acquire 1H NMR in DMSO-d6 CheckAmine Is broad peak visible at 8.2-8.5 ppm (3H)? Start->CheckAmine CheckH2 Is sharp singlet visible at ~8.2 ppm (1H)? CheckAmine->CheckH2 Yes Result_Salt Confirmed: Amine Salt Present CheckAmine->Result_Salt Yes (Integrates to 3H) D2O_Test Perform D2O Shake Test CheckH2->D2O_Test Obscured/Unclear Result_Oxazole Confirmed: 1,3-Oxazole Core CheckH2->Result_Oxazole Yes Result_Isoxazole Alert: Possible Isoxazole Isomer (Check H-3/H-5 shifts) CheckH2->Result_Isoxazole No (Peaks at 6.0-7.0 ppm) D2O_Test->Result_Oxazole Amine peak disappears, H-2 remains

Figure 2: Logic flow for validating the oxazole salt structure and distinguishing it from isomers.

Distinguishing from Isomers (Scientific Integrity)

A common synthesis risk is the formation of regioisomers (e.g., isoxazoles).

  • 1,3-Oxazole (Target): H-2 is trapped between N and O. Shift is extremely downfield (>8.0 ppm ).

  • Isoxazole (Alternative): Protons are typically at positions 3 and 5. H-5 is often upfield (6.0–7.0 ppm ).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on pulse sequences and solvent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift prediction).
  • PubChem. (n.d.).[2] Compound Summary: (5-(Methoxymethyl)oxazol-4-yl)methanamine.[3] National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative HPLC Analysis of 5-Methoxymethyl-oxazole Derivatives

This guide provides a comprehensive framework for the comparative analysis of 5-methoxymethyl-oxazole derivatives using High-Performance Liquid Chromatography (HPLC). Recognizing the scarcity of directly comparable reten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of 5-methoxymethyl-oxazole derivatives using High-Performance Liquid Chromatography (HPLC). Recognizing the scarcity of directly comparable retention time data in existing literature for a homologous series of these compounds, this document is structured to empower researchers with the foundational principles, a robust experimental protocol, and a theoretical comparison to conduct their own validated analyses. Our focus is on elucidating the structure-retention relationships that govern the chromatographic behavior of these medicinally relevant heterocyclic compounds.

The Chromatographic Challenge and Opportunity

5-Methoxymethyl-oxazole derivatives are a significant class of heterocyclic compounds, frequently investigated in drug discovery for their diverse biological activities. As a Senior Application Scientist, my experience underscores the criticality of robust analytical methods for ensuring the purity, stability, and characterization of these novel chemical entities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of this analytical workflow.

The retention time (t R) in RP-HPLC is a crucial parameter, directly reflecting the physicochemical properties of an analyte and its interaction with the stationary and mobile phases. A comparative analysis of retention times within a series of derivatives provides invaluable insights into their relative hydrophobicity, a key determinant of pharmacokinetic and pharmacodynamic properties. This guide will walk you through the principles and practicalities of establishing such a comparative analysis.

Understanding Structure-Retention Relationships in Oxazole Derivatives

In reversed-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Consequently, non-polar or hydrophobic molecules interact more strongly with the stationary phase and are retained longer, resulting in a later elution and a higher retention time.[1] The elution order of 5-methoxymethyl-oxazole derivatives can, therefore, be predicted by understanding how different substituents on the oxazole ring influence the overall polarity of the molecule.

The core 5-methoxymethyl-oxazole scaffold possesses a degree of polarity due to the presence of nitrogen and oxygen heteroatoms. The retention behavior will be modulated by the nature of substituents at other positions of the ring (typically positions 2 and 4).

  • Hydrophobic Substituents : The addition of non-polar functional groups, such as alkyl or aryl moieties, will increase the hydrophobicity of the molecule. This leads to a stronger interaction with the C18 stationary phase and, consequently, an increase in retention time .

  • Polar Substituents : Conversely, the introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, will increase the overall polarity of the molecule. This results in a weaker interaction with the stationary phase and a decrease in retention time .

This relationship between molecular structure and chromatographic retention is the foundation of Quantitative Structure-Retention Relationship (QSRR) studies, which aim to predict retention times based on molecular descriptors.[2][3]

A Hypothetical Comparison

To illustrate these principles, let's consider a hypothetical series of 5-methoxymethyl-oxazole derivatives and their predicted elution order in a reversed-phase HPLC system.

DerivativeSubstituent (R) at C2Expected Relative HydrophobicityPredicted Elution OrderHypothetical Retention Time (min)
A -HLeast Hydrophobic18.5
B -CH3Moderately Hydrophobic212.2
C -PhenylMost Hydrophobic318.7

This predicted order is based on the increasing hydrophobicity of the substituent at the C2 position, from a simple hydrogen atom to a methyl group, and finally to a phenyl ring. The phenyl group, being the most non-polar, is expected to have the longest retention time.

Caption: Relationship between molecular polarity and RP-HPLC retention time.

A Robust Experimental Protocol for Comparative Analysis

To obtain reliable and comparable retention time data, a standardized and robust HPLC method is essential. The following protocol is designed as a starting point for the analysis of 5-methoxymethyl-oxazole derivatives. Method optimization may be required depending on the specific properties of the derivatives being analyzed.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A high-quality reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade).

Chromatographic Conditions
ParameterSettingRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic selectivity for a wide range of organic molecules.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterFormic acid acts as a modifier to control the pH and improve peak shape by suppressing the ionization of silanol groups and analytes.[4]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is recommended to elute compounds with a range of polarities within a reasonable time and with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.[1]
Detection Wavelength 254 nm or λmax of the oxazole core254 nm is a common wavelength for aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λmax) for the specific derivatives should be determined.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of deionized water.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

  • Sample Preparation:

    • Prepare individual stock solutions of each 5-methoxymethyl-oxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of approximately 50 µg/mL by diluting with the initial mobile phase composition (e.g., 90% A, 10% B).

    • Filter the working solutions through a 0.45 µm syringe filter before transferring to HPLC vials.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure there are no system peaks.

    • Inject each prepared sample solution.

    • Record the chromatograms and the retention time for the main peak of each derivative.

  • Data Comparison:

    • Tabulate the retention times for all derivatives.

    • Analyze the trend in retention times in relation to the structural modifications of the derivatives.

HPLC_Workflow Mobile_Phase_Prep Mobile Phase Preparation (A: H2O + 0.1% FA, B: ACN + 0.1% FA) System_Equilibration System Equilibration (Initial Conditions) Mobile_Phase_Prep->System_Equilibration Sample_Prep Sample Preparation (Stock & Working Solutions) Injection Inject Blank & Samples Sample_Prep->Injection System_Equilibration->Injection Data_Acquisition Data Acquisition (Chromatogram & tR) Injection->Data_Acquisition Data_Analysis Comparative Data Analysis Data_Acquisition->Data_Analysis

Caption: Experimental workflow for comparative HPLC analysis.

Ensuring Trustworthiness: A Self-Validating System

For the comparative data to be trustworthy, the analytical method must be robust and reproducible. Before embarking on a full comparative study, it is crucial to perform system suitability tests. This involves:

  • Multiple injections of a single standard: The retention time should be highly reproducible with a relative standard deviation (RSD) of less than 1%.

  • Peak shape analysis: The tailing factor for the analyte peaks should ideally be between 0.9 and 1.2, indicating good chromatographic performance.

By establishing a well-behaved chromatographic system, you can be confident that the observed differences in retention times are due to the structural differences between your 5-methoxymethyl-oxazole derivatives and not analytical variability.

Conclusion

References

  • Jandera, P. (2006). Characterization of High-Pressure Liquid Chromatography Columns using Chromatographic Methods. Analytical Letters, 39(10), 2095-2152.
  • Golubović, J., Protić, A., Zečević, M., Otašević, B., Mikić, M., & Živanović, L. (2012).
  • Sârbu, C., Casoni, D., Darabantu, M., & Maiereanu, C. (2004). Quantitative structure-retention and retention-activity relationships of some 1,3-oxazolidine systems by RP-HPTLC and PCA. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 213-219.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kaliszan, R. (1992). Quantitative structure-retention relationships. Analytical Chemistry, 64(15), 619A-631A.
  • Wilson, I. D., & Nicholson, J. K. (2000). The use of reversed-phase high-performance liquid chromatography for the investigation of structure-retention-activity relationships of nitrogen-containing heterocyclic compounds.
  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). Journal of Analytical Chemistry, 75(8), 957-965.
  • Ravisankar, P., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(3), 241-245.
  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151-159.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Reversed-phase chromatography. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Greco, G., & Letzel, T. (2013). Main structural and physicochemical properties of N-heterocyclic compounds and their retention behavior in reversed-phase liquid chromatography.
  • D'Archivio, A. A., et al. (2023).
  • Kapočiūtė, J., et al. (2022). Quantitative Structure Retention Relationship (QSRR) Modelling for Analytes' Retention Prediction in LC-HRMS by Applying Different Machine Learning Algorithms and Evaluating Their Performance.

Sources

Validation

Validating Synthesis of Oxazole Analogs: A Comparative Guide to Elemental Analysis vs. Spectral Techniques

Executive Summary In the high-stakes environment of drug discovery, the oxazole moiety remains a privileged pharmacophore, appearing in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the oxazole moiety remains a privileged pharmacophore, appearing in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin). However, the synthesis of oxazole analogs—often involving cyclodehydration or transition-metal catalyzed cross-coupling—introduces specific purification challenges, such as trapped inorganic salts, residual solvents, and hydration.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are ubiquitous for structural elucidation, they often fail to quantify bulk purity or detect non-protonated inorganic contaminants. This guide objectively compares Elemental Analysis (EA) against these spectral alternatives, demonstrating why EA remains the definitive "gatekeeper" for validating the bulk integrity of oxazole analogs prior to biological screening.

Section 1: The Oxazole Purity Paradox

Synthesizing oxazoles (e.g., via Robinson-Gabriel cyclization or Van Leusen synthesis) often requires harsh dehydrating agents (


, 

) or metal catalysts (Cu, Pd).

The Problem:

  • Hygroscopicity: The nitrogen atom in the oxazole ring can accept hydrogen bonds, making these analogs prone to retaining atmospheric moisture.

  • Inorganic Contamination: Silica gel chromatography removes organic side products but often lets metal salts or silica fines pass through into the final solid.

  • Blind Spots:

    • NMR is blind to inorganic salts and water (unless specific solvents/parameters are used).

    • HRMS confirms the presence of the molecule but not the absence of impurities (ionization suppression).

Therefore, relying solely on spectral data leads to "false positives" regarding purity, potentially skewing


 values in downstream assays.

Section 2: Comparative Analysis of Validation Methods

The following table contrasts Elemental Analysis (Combustion) with standard spectral techniques specifically for oxazole validation.

Table 1: Performance Comparison of Purity Validation Methods
FeatureElemental Analysis (CHN/O) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, N, (S/O)Exact Mass (

) & Isotope Pattern
Molar ratio of protons
Scope Bulk material (Homogeneity)Single molecule (Identity)Soluble organic fraction
Inorganic Detection High (Discrepancy in % indicates non-combustibles)None (Salts do not ionize or are filtered)None (Unless nuclei specific like

,

)
Solvent/Water Detection High (Deviations in H/O values)Low (Usually lost in source)Medium (Visible but often disregarded as "peaks")
Sample Requirement Destructive (1–5 mg)Destructive (<1 mg)Non-destructive (5–20 mg)
"Gold Standard" Status Required for Publication (ACS/RSC)Supporting EvidenceGrowing acceptance, but complex setup
Why EA Wins for Bulk Purity

EA is a self-validating system . If your oxazole analog contains 5% trapped sodium chloride from the brine wash, the Carbon % will be lower than theoretical by exactly that mass fraction. HRMS would still show the perfect parent ion, and standard NMR might look clean if the salt is paramagnetic or invisible.

Section 3: Strategic Validation Workflow

To ensure resource efficiency, EA should be the final step in the characterization pipeline, performed only after structural identity is confirmed.

OxazoleValidation Crude Crude Oxazole Reaction Mixture Purification Purification (Column/Recrystallization) Crude->Purification Identity Structural Identity (1H/13C NMR + HRMS) Purification->Identity Decision Identity Confirmed? Identity->Decision Decision->Purification No (Impure) Drying High-Vac Drying (Remove Solvents/H2O) Decision->Drying Yes EA Elemental Analysis (Combustion) Drying->EA Eval Compare Theoretical vs. Found EA->Eval Pass PASS: Publish/Bio-Assay Eval->Pass Diff < 0.4% Fail FAIL: Repurify/Dry Eval->Fail Diff > 0.4%

Figure 1: Logical workflow for validating oxazole synthesis, prioritizing resource conservation.

Section 4: Experimental Protocol for Oxazole EA

This protocol addresses the specific physicochemical properties of oxazoles to minimize experimental error.

Phase 1: Sample Preparation (The Critical Step)

Most EA failures are due to sample prep, not synthesis failure.

  • Recrystallization: Prefer ethanol/water or ethyl acetate/hexanes. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can be difficult to remove completely and skew Chlorine/Carbon ratios.

  • Desiccation:

    • Place the sample in a drying pistol or vacuum oven.

    • Temperature: Set to

      
       (below melting point of the analog).
      
    • Pressure:

      
       mbar.
      
    • Duration: Minimum 12 hours. Note: Oxazoles are often amorphous foams; they trap solvent deep in the lattice.

  • Homogenization: If the sample is crystalline, lightly crush it with a clean spatula to ensure the 2mg sample is representative of the bulk.

Phase 2: The Combustion (Standard Operating Procedure)

Instrument: Flash 2000 or Elementar vario EL cube.

  • Calibration: Run Acetanilide (Standard) to calibrate the K-factor.

    • Acceptance: C/H/N must be within

      
       of theoretical.
      
  • Blank Run: Run an empty tin capsule to subtract background carbon (atmospheric

    
    ).
    
  • Sample Weighing:

    • Weigh 1.5–2.5 mg of the dried oxazole into a tin capsule using a microbalance (

      
      ).
      
    • Tip: Fold the capsule tightly to exclude air bubbles (which contain Nitrogen).

  • Combustion:

    • Furnace Temp:

      
       (ensure complete oxidation of the aromatic ring).
      
    • Carrier Gas: Helium.

    • Oxygen Injection: 2-3 seconds (excess

      
       ensures no soot formation).
      

Section 5: Data Interpretation & Troubleshooting

The standard for purity in peer-reviewed literature (e.g., J. Med. Chem., J. Org. Chem.) is that found values must be within


  of the theoretical values [1].
Calculating the Delta


Troubleshooting Common Deviations
ObservationDiagnosisRemediation
Low C, Low N, High H Solvent/Water Entrapment. The sample is "wet." The extra mass dilutes the C/N percentage.Dry sample for 24h at higher vacuum. Check NMR for solvent peaks.
Low C, Low N, Low H Inorganic Contamination. Non-combustible material (Silica, NaCl, Pd) is present.Dissolve in DCM, filter through Celite, wash with water, and recrystallize.
High C Incomplete Combustion. Soot formation in the crucible.Increase Oxygen injection time or add

as a combustion aid.
High N Incomplete Purge. Atmospheric

trapped in the capsule.
Ensure proper capsule folding and purge time.
Case Study: The "Clean" NMR Trap

Scenario: A researcher synthesizes a 2,5-disubstituted oxazole.

  • NMR: Shows clean aromatic peaks. No obvious solvent.

  • EA Results:

    • Theoretical: C: 72.50, H: 5.10, N: 8.40

    • Found: C: 68.10, H: 4.90, N: 7.90

  • Analysis: All values are low. The ratio of C:N is roughly correct (

    
     vs 
    
    
    
    ), but the absolute mass is missing.
  • Action: Aqueous wash and re-extraction required.

Section 6: Mechanistic Logic (DOT Diagram)

Understanding why the combustion data deviates helps diagnose the synthesis.

EADiagnostic Result EA Result Analysis Perfect Within +/- 0.4% Result->Perfect Deviant Deviation > 0.4% Result->Deviant LowAll Low C, H, N (Ratio preserved) Deviant->LowAll LowCN_HighH Low C, N / High H Deviant->LowCN_HighH HighC High C Deviant->HighC Inorganic Diagnosis: Inorganic Salts/Silica LowAll->Inorganic Solvent Diagnosis: Trapped Solvent/Water LowCN_HighH->Solvent Grease Diagnosis: Vacuum Grease/Oil HighC->Grease

Figure 2: Diagnostic decision tree for interpreting Elemental Analysis deviations.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Thompson, M. (2008). CHNS Elemental Analysis: Guidelines for Good Practice. Royal Society of Chemistry, AMC Technical Briefs. [Link]

Comparative

A Researcher's Guide to Sourcing and Validating Novel Compounds: A Case Study Approach for CAS 2305253-76-1

For researchers at the forefront of drug discovery and chemical biology, the journey from a promising molecular target to a validated tool compound is often fraught with logistical hurdles. A primary challenge arises whe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and chemical biology, the journey from a promising molecular target to a validated tool compound is often fraught with logistical hurdles. A primary challenge arises when a compound of interest, identified through literature or computational screening, is not commercially available. This guide addresses this critical gap, providing a comprehensive framework for the acquisition and validation of novel or non-commercial chemical entities, using the unlisted "CAS 2305253-76-1" as a practical, albeit hypothetical, case study.

This document is structured to empower researchers, scientists, and drug development professionals with the expertise to navigate the complexities of sourcing, evaluating, and validating custom-synthesized molecules. We will move beyond a simple list of suppliers to explain the causality behind experimental choices, ensuring that every step, from selecting a synthesis partner to confirming biological activity, is part of a self-validating system.

Part 1: The Investigative Phase: From CAS Number to Sourcing Strategy

The first step when encountering a compound like CAS 2305253-76-1, which does not appear in major commercial catalogs, is a thorough investigation. Initial searches suggest a likely connection to the field of targeted protein degradation, specifically as a ligand for the von Hippel-Lindau (VHL) E3 ligase, a key component in many Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

1.1 Verifying the Compound's Identity: Before commissioning a custom synthesis, it is crucial to exhaust all avenues to identify the compound's structure and origin. This involves:

  • Literature and Patent Search: A deep dive into scientific databases (e.g., SciFinder, Reaxys, Google Scholar) and patent databases using the CAS number or related keywords is essential. The goal is to find the original publication or patent that describes the synthesis and characterization of the molecule. This will provide the definitive chemical structure and initial biological data.

  • Alternative Identifiers: Search for the compound using potential IUPAC names, SMILES strings, or InChI keys that may be associated with it in research articles, even if the CAS number is not widely indexed.

1.2 The Path to Acquisition: Custom Synthesis When a compound is confirmed to be non-commercial, custom synthesis by a specialized Contract Research Organization (CRO) becomes the primary route of acquisition.[4][5][6][7][8][9][10] This approach offers the flexibility to obtain the exact molecule at the required scale and purity.

Part 2: A Comparative Framework for Selecting a Custom Synthesis CRO

Choosing the right CRO is a critical decision that impacts project timelines, budget, and the quality of the final compound. The following table outlines key criteria for evaluating and comparing potential synthesis partners.

Evaluation Criterion Key Considerations & Why It Matters Leading CROs/Service Providers
Expertise & Track Record Does the company have documented experience in synthesizing compounds of similar complexity (e.g., heterocyclic chemistry, chiral synthesis)? A strong track record in the relevant chemical space minimizes synthesis risk.[5][6][8][10]Symeres[4], o2h discovery[5], Taros Chemicals[8], Apollo Scientific[9], SV ChemBioTech[7], BOC Sciences[], Veeprho Group[10]
Analytical Capabilities In-house access to high-field NMR, HRMS, and HPLC is non-negotiable. This ensures that the identity and purity of the synthesized compound can be rigorously verified before it is shipped.[5][12][13][14]Concept Life Sciences[12], Charles River Laboratories[13], Selvita[14], FILAB[15]
Communication & Project Management Look for a provider that offers regular progress updates (e.g., weekly reports) and a dedicated project manager. Transparent communication is vital for troubleshooting and staying informed of the project's status.[6][8]Otava Chemicals[6], Taros Chemicals[8]
Scale and Scope Can the provider deliver the required quantity, from milligrams for initial screening to multi-gram or kilogram batches for later-stage studies?[4][8][10]Symeres[4], Taros Chemicals[8], Veeprho Group[10]
Confidentiality and IP Ensure the CRO has a strong policy on intellectual property and is willing to sign a confidentiality agreement to protect your project.Most reputable CROs will have standard confidentiality agreements.
Cost and Turnaround Time While cost is a factor, it should be balanced against the provider's expertise and quality. Request quotes from multiple vendors and compare their proposed timelines.[6]Varies by project; obtain quotes from multiple providers.

Part 3: The Validation Imperative: Experimental Protocols

Upon receiving the custom-synthesized compound, a researcher's work has just begun. It is imperative to independently validate the molecule's identity, purity, and activity. This section provides detailed, step-by-step protocols for this crucial phase.

Experimental Protocol 1: Identity Confirmation via NMR and Mass Spectrometry

Objective: To confirm that the synthesized molecule has the correct chemical structure.

A. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the compound (approx. 0.1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire the spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Interpretation: Compare the measured monoisotopic mass to the theoretically calculated exact mass of the expected chemical formula. The mass error should ideally be less than 5 ppm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[16][17]

  • Data Acquisition: Acquire a ¹H NMR spectrum. If necessary, also acquire ¹³C, HSQC, and HMBC spectra to fully elucidate the structure.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integrations of the proton signals. The data should be fully consistent with the expected structure. Compare the obtained spectra with any spectra available in the original literature or patent.

Experimental Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of the synthesized compound.

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (preferably a Diode Array Detector - DAD or PDA) and a C18 reversed-phase column.[18][19][20][21][22]

  • Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Degas both solvents.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Chromatographic Method:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength based on the compound's chromophore (e.g., 254 nm, or scan with DAD).

    • Run a gradient elution, for example: 5% B to 95% B over 20 minutes.[20]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[18] For pharmaceutical applications, a purity of ≥95% is typically required.[20]

Experimental Protocol 3: Performance Validation via TR-FRET Binding Assay

Objective: To confirm that the synthesized compound binds to its intended biological target (in this case, VHL).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying molecular interactions in a homogenous format.[23][24][25][26]

  • Reagents and Materials:

    • Synthesized VHL ligand (the compound being tested).

    • Recombinant VHL protein complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

    • A fluorescently labeled VHL tracer (a known VHL ligand conjugated to a fluorophore like Cy5).[27]

    • A Terbium-cryptate labeled anti-GST antibody (the FRET donor).[24]

    • Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 0.05% BSA, pH 7.4).

    • Low-volume, black 384-well assay plates.

  • Assay Procedure:

    • Prepare a serial dilution of the synthesized compound in assay buffer.

    • In each well of the 384-well plate, add:

      • The VHL protein complex to a final concentration of 5 nM.

      • The Terbium-labeled anti-GST antibody to a final concentration of 1 nM.

      • The fluorescent VHL tracer to a final concentration of 10 nM.

    • Add the serially diluted synthesized compound to the wells. Include controls with no compound (maximum FRET) and a known VHL inhibitor (minimum FRET).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Excite the Terbium donor at ~340 nm.

    • Measure emission at two wavelengths: ~620 nm (donor emission) and ~665 nm (acceptor emission) after a time delay of 60 µs.[24]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the synthesized compound required to displace 50% of the fluorescent tracer. This confirms target engagement.

Part 4: Visualization of Workflows and Mechanisms

Diagrams are essential for visualizing complex processes and relationships. The following are presented in Graphviz DOT language.

G cluster_0 Investigative Phase cluster_1 Acquisition Phase cluster_2 Validation Phase A Identify Need for CAS 2305253-76-1 B Literature & Patent Search (Identify Structure) A->B C Confirm Non-Commercial Status B->C D Identify & Vet Custom Synthesis CROs C->D E Request Quotes & Select Partner D->E F Commission Synthesis E->F G Receive Compound & Initial Inspection F->G H Identity Confirmation (NMR, HRMS) G->H I Purity Assessment (HPLC) H->I J Performance Validation (TR-FRET Binding Assay) I->J K Validated Compound Ready for Research J->K

Caption: Workflow for acquiring and validating a non-commercial research compound.

G POI Protein of Interest (POI) Ub Ubiquitin (Ub) POI->Ub Poly-ubiquitination PROTAC PROTAC (contains VHL Ligand) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits VHL->POI proximity-induced ubiquitination Proteasome 26S Proteasome Ub->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Conclusion

The inability to source a key chemical reagent should not be a terminal roadblock for innovative research. By adopting a systematic approach that begins with thorough investigation, proceeds to a well-informed selection of a custom synthesis partner, and culminates in rigorous, multi-faceted validation, researchers can confidently bring novel molecules from concept to application. This guide provides the foundational expertise and practical protocols to navigate this process, ensuring that the integrity and quality of research compounds are upheld to the highest scientific standards.

References

  • Symeres. Small Molecule Drug Discovery | CRO Chemistry Services. Available from: [Link].

  • MtoZ Biolabs. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures. Available from: [Link].

  • o2h discovery. Custom Synthesis Services | Medicinal Chemistry CRO. Published March 26, 2024. Available from: [Link].

  • Drug Discovery CROs. List of Contract Research Organizations. Available from: [Link].

  • PozeSCAF. Small Molecule Synthesis - AI powered Drug Discovery CRO. Published January 14, 2024. Available from: [Link].

  • Otava Chemicals. Custom Synthesis. Available from: [Link].

  • Oncodesign Services. Small molecule development | Drug discovery | CRO. Available from: [Link].

  • SV ChemBioTech. Custom Chemical Synthesis Services. Available from: [Link].

  • Taros Chemicals. Custom Synthesis Service for your key compounds. Available from: [Link].

  • Veeprho. Custom Synthesis | Chemical Synthesis Company. Available from: [Link].

  • Concept Life Sciences. Analytical Chemistry Services. Available from: [Link].

  • Lab Tech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Published July 23, 2024. Available from: [Link].

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. Available from: [Link].

  • GenScript. HPLC Purity Testing Explained: What Researchers Need to Know. Published February 1, 2026. Available from: [Link].

  • Charles River Laboratories. Analytical Chemistry Services. Available from: [Link].

  • DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Published September 15, 2025. Available from: [Link].

  • Conduct Science. High performance liquid chromatography (HPLC) Protocol. Published June 26, 2019. Available from: [Link].

  • Ciulli, A. et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Published August 19, 2022. Available from: [Link].

  • Selvita. Analytical Chemistry. Available from: [Link].

  • Technology Networks. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Published February 6, 2025. Available from: [Link].

  • ACS Publications. Beyond Binding Affinity: Detailed Profiling of Protein–Ligand Interactions with Time-Resolved FRET. Published January 23, 2026. Available from: [Link].

  • Institute for Advanced Learning and Research. Analytical Chemistry Services. Available from: [Link].

  • Pharmaceutical Manufacturing Resource Directory. Custom Synthesis Compare 6 Companies. Available from: [Link].

  • ChemRxiv. Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. Available from: [Link].

  • FILAB. Validation services for analytical methods at FILAB laboratory. Available from: [Link].

  • National Institutes of Health. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Available from: [Link].

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Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Protocol: (5-(Methoxymethyl)oxazol-4-yl)methanamine

Executive Summary & Chemical Context (5-(Methoxymethyl)oxazol-4-yl)methanamine is a specialized heterocyclic primary amine commonly utilized as a scaffold in drug discovery, particularly for introducing polarity and hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(5-(Methoxymethyl)oxazol-4-yl)methanamine is a specialized heterocyclic primary amine commonly utilized as a scaffold in drug discovery, particularly for introducing polarity and hydrogen-bond donor/acceptor motifs into kinase inhibitors or GPCR ligands.

While specific toxicological data (LD50) for this exact CAS entry may be limited in public repositories, scientific integrity demands we apply the "Precautionary Principle" based on its functional groups. As a primary amine attached to an oxazole ring, this compound presents a dual hazard profile:

  • Corrosivity/Irritation: The primary amine moiety (

    
    ) is basic and capable of causing chemical burns or severe irritation to mucous membranes.
    
  • Sensitization: Low molecular weight amines are notorious sensitizers; repeated exposure can lead to anaphylactic-type reactions.

This guide moves beyond generic "wear gloves" advice to provide a causality-based safety framework.

Hazard Identification & Risk Assessment

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous oxazole-methanamines.

Hazard ClassLikely GHS ClassificationMechanistic Insight
Acute Toxicity Category 4 (Oral/Inhalation)Heterocyclic amines can exhibit CNS activity. Absorption is rapid via inhalation of dusts (salts) or vapors (free base).
Skin/Eye Corrosion Category 1B or 2The unprotonated free base is caustic (pH > 11). The hydrochloride salt is an irritant that becomes acidic upon contact with moisture.
Sensitization Skin Sensitizer (Cat 1)Reactive amine groups can haptenize proteins, triggering immune responses.
Physical Hygroscopic Solid (HCl salt)Absorbs atmospheric water, becoming sticky and difficult to handle, increasing contamination risk.
Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the final barrier. Selection is based on permeation rates of aliphatic amines and organic solvents.

Hand Protection Strategy

Do not rely on standard latex. Latex offers poor resistance to organic amines.

  • Routine Handling (Solids/Weighing):

    • Material: Nitrile (Accelerator-free preferred).

    • Thickness: Minimum 5 mil (0.12 mm).

    • Logic: Provides adequate physical barrier against dusts.

  • Solution Handling / Synthesis:

    • Material: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Neoprene.

    • Critical Scenario (Spills/Immersion): If dissolving in penetrating solvents (DCM, DMF) or handling the liquid free base, use Laminate (Silver Shield/4H) liners under nitrile gloves.

    • Why? Small aliphatic amines can permeate standard nitrile in <15 minutes when in solution with chlorinated solvents.

Respiratory Protection
  • Solid (Salt form): N95 or P100 filtering facepiece is insufficient if used outside a fume hood. Use a Powered Air Purifying Respirator (PAPR) or half-mask with P100 filters if engineering controls (hood) are breached.

  • Liquid (Free base/Solution): Half-mask with Multi-Gas/Vapor Cartridges (OV/AG) . Amines have low odor thresholds; smell is not a reliable warning property.

Eye & Body Protection [1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses allow vapor/dust bypass.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends (polyester/rayon) which can melt into skin if a flammable solvent fire occurs during reaction setup.

Engineering Controls & Operational Workflows
The "Static Trap" (Weighing Protocol)

Small heterocyclic salts are often fluffy and electrostatically charged. They tend to "jump" onto spatulas and balance surfaces.

  • Ionization: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Draft Shield: Ensure the balance draft shield is fully functional.

  • Damping: Place a damp Kimwipe (water) near the balance (not on it) to locally increase humidity and reduce static charge.

Visualized Workflow: Hierarchy of Decision Making

The following diagram illustrates the decision logic for handling this compound based on its physical state.

G Start Start: Handling (5-(Methoxymethyl)oxazol-4-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid (HCl Salt) *Hygroscopic* StateCheck->Solid Powder/Crystal Liquid Liquid (Free Base) *Volatile/Corrosive* StateCheck->Liquid Oil/Solution Weighing Weighing Protocol: 1. Fume Hood/Enclosure 2. Anti-static Gun 3. P100 Backup Mask Solid->Weighing Dissolution Dissolution Protocol: 1. Add Solid to Solvent 2. Cooling Bath (Exotherm Risk) 3. Inert Atmosphere (N2/Ar) Liquid->Dissolution Weighing->Dissolution SpillSolid Spill (Solid): Cover with wet pad, Scoop to waste, Wash with weak acid (Citric) Weighing->SpillSolid Accidental Release SpillLiquid Spill (Liquid): Absorb with Vermiculite, Do NOT use paper towels (Heat risk), Ventilate Dissolution->SpillLiquid Accidental Release Waste Disposal: Segregated Organic Waste (High Nitrogen Content) Dissolution->Waste Post-Exp SpillSolid->Waste SpillLiquid->Waste

Figure 1: Decision matrix for handling operational states and emergency responses.

Decontamination & Disposal Procedures
Decontamination Logic

Since the compound is an amine, simple water washing is often insufficient due to the potential for "greasy" residues (if the oxazole ring imparts lipophilicity) or salt formation.

  • Primary Wash: Wipe surfaces with a 5% Citric Acid or Dilute Acetic Acid solution. This protonates the amine, converting it to a water-soluble salt and reducing its volatility.

  • Secondary Wash: Follow with soap and water to remove the oxazole residues.

  • Verification: UV light (254 nm) can sometimes detect oxazole residues (fluorescence check), though this is compound-dependent.

Disposal Streams
  • Solid Waste: Pack in sealed HDPE jars. Label as "Toxic/Corrosive Solid - Oxazole Derivative."

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH/EtOAc.

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste container—risk of violent reaction or N-oxide formation.

References
  • Sigma-Aldrich. Safety Data Sheet: Generic Oxazole/Isoxazole Amines. (Accessed 2025).[1][3][6]

  • BenchChem. Disposal of Oxazole-4-carboximidamide and Related Derivatives. (2025).[1][3][6]

  • University of California, Berkeley. Glove Selection Guide: Chemical Compatibility for Amines.

  • National Center for Biotechnology Information. PubChem Compound Summary: Oxazole Derivatives.

  • TCI Chemicals. Safety Data Sheet: 1H-Indazol-7-amine (Analogous Amine Handling).

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